3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid: is a synthetic organic compound that features a trifluoromethyl group and a fluoro-substituted indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and trifluoroacetic acid.
Reaction Conditions: The reaction involves the introduction of the trifluoromethyl group to the indole ring, followed by the formation of the propanoic acid moiety. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and oxidation.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Alcohol derivatives of the propanoic acid moiety.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used in studies to understand the effects of fluorinated compounds on biological systems.
Industry:
Material Science: The compound may find applications in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the trifluoromethyl and fluoro groups. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-hydroxypropanoic acid: This compound shares the trifluoromethyl group but lacks the indole moiety.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in having multiple trifluoromethyl groups but differs in the overall structure.
Uniqueness:
Indole Moiety: The presence of the indole moiety in 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid distinguishes it from other trifluoromethyl-containing compounds, potentially offering unique biological activities.
Fluorine Substitution: The specific substitution pattern of fluorine atoms contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO2/c12-7-3-1-2-5-6(4-16-9(5)7)8(10(17)18)11(13,14)15/h1-4,8,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPBLMCUUWLLQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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